molecular formula C8H9N5O B13346726 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

Cat. No.: B13346726
M. Wt: 191.19 g/mol
InChI Key: ZNSOGPOPAKSASV-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is a heterocyclic compound that features a fused pyrrolo-triazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

InChI

InChI=1S/C8H9N5O/c9-6(14)4-7-11-8(10)5-2-1-3-13(5)12-7/h1-3H,4H2,(H2,9,14)(H2,10,11,12)

InChI Key

ZNSOGPOPAKSASV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)CC(=O)N)N

Origin of Product

United States

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